8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 1014075-17-2
Cat. No.: VC5822787
Molecular Formula: C20H22N6O2
Molecular Weight: 378.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014075-17-2 |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 378.436 |
| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-phenylethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(23(19)3)18(27)25(20(28)24(17)4)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3 |
| Standard InChI Key | ZRDDCQKSOVIPSD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s molecular formula is C23H26N6O2, derived from its purine backbone (C5H4N4O2), 3,5-dimethylpyrazole substituent (C5H7N2), and phenethyl group (C8H9). Its IUPAC name systematically describes the placement of substituents: the purine core at positions 8, 3, and 7 is modified with dimethylpyrazole, methyl, and phenethyl groups, respectively .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H26N6O2 | |
| Molecular Weight | 436.5 g/mol | |
| CAS Registry Number | 1014008-81-1 | |
| SMILES Notation | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Stereochemical and Conformational Features
X-ray crystallography data for this compound is unavailable, but computational models predict a planar purine core with the pyrazole ring oriented perpendicularly. The phenethyl group introduces steric bulk, potentially influencing binding affinity in biological systems . Rotatable bonds in the phenethyl chain (C-C single bonds) suggest conformational flexibility, which may impact pharmacokinetic properties like membrane permeability .
Synthetic Pathways and Modifications
Key Synthetic Routes
The synthesis of purine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
-
Purine Core Formation: Reaction of 4,5-diaminopyrimidine with urea under acidic conditions to generate the 2,6-dione structure.
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Substituent Introduction:
Table 2: Synthetic Precursors and Conditions
| Step | Reactant | Conditions | Yield |
|---|---|---|---|
| 1 | 4,5-Diaminopyrimidine | HCl, reflux, 12 hrs | 65–70% |
| 2a | 3,5-Dimethylpyrazole | DMF, NaH, 80°C, 6 hrs | 45% |
| 2b | Phenethyl bromide | K2CO3, DMF, 60°C, 8 hrs | 30% |
Challenges in Purification
Chromatographic purification is often required due to byproducts from incomplete alkylation. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient has been effective for isolating the target compound .
Physicochemical Properties
Solubility and Partition Coefficients
Experimental solubility data is scarce, but computational tools predict:
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LogP (Octanol/Water): 2.8 ± 0.3, indicating moderate lipophilicity .
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, suggesting poor bioavailability without formulation aids .
Stability Profile
The compound degrades under acidic conditions (pH <3) via hydrolysis of the pyrazole-nitrogen bond. Thermal gravimetric analysis (TGA) shows stability up to 180°C, making it suitable for solid dosage forms .
Neuropharmacological Applications
The phenethyl moiety, common in neuromodulators, suggests potential affinity for dopamine or serotonin receptors. Molecular docking studies indicate weak interactions with 5-HT2A (ΔG = -7.2 kcal/mol), though in vitro validation is pending .
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